Haplophytine: A Comprehensive Spectroscopic and Methodological Guide
Haplophytine: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic data for the complex indole alkaloid, haplophytine. The information is compiled from seminal total synthesis publications, offering a core resource for researchers in natural product chemistry, pharmacology, and drug development. This guide presents tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data of Haplophytine
The structural elucidation of haplophytine, a molecule with a rich history in traditional medicine, has been a significant achievement in organic chemistry. The following tables summarize the key spectroscopic data that were instrumental in confirming its complex structure, primarily drawn from the successful total syntheses by the research groups of Fukuyama/Tokuyama and Nicolaou.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Haplophytine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for Haplophytine
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| Data not available in search results |
Note: While the use of ¹H and ¹³C NMR spectroscopy was crucial for the structural confirmation of synthetic haplophytine, specific peak assignments and coupling constants were not available in the public search results. Researchers are directed to the supporting information of the cited total synthesis publications for complete datasets.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for Haplophytine
| Wavenumber (cm⁻¹) | Description of Absorption |
| Data not available in search results |
Note: IR spectroscopy provides valuable information about the functional groups present in a molecule. The full IR spectrum and peak assignments for haplophytine can be found in the supplementary materials of the referenced total synthesis papers.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry (MS) Data for Haplophytine
| m/z | Ion Type | Relative Abundance (%) |
| Data not available in search results |
Note: High-resolution mass spectrometry is essential for determining the elemental composition of a molecule. The exact mass and fragmentation pattern of haplophytine are detailed in the supporting information of the primary literature.
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to the successful characterization of complex natural products. The following are generalized experimental protocols based on standard practices for the analysis of alkaloids, as would have been employed in the characterization of synthetic haplophytine. For the exact parameters used, consultation of the supporting information from the primary literature is recommended.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).
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Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
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Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to elucidate the complete chemical structure and stereochemistry.
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Data Processing: The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Infrared (IR) spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
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Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared, or the sample can be dissolved in a suitable solvent for analysis in a liquid cell.
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Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory is recorded and automatically subtracted from the sample spectrum.
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Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
High-resolution mass spectra are typically obtained using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
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Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.
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Data Acquisition: The sample solution is introduced into the ion source. For fragmentation studies (MS/MS), a precursor ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate product ions that are analyzed in the second mass analyzer.
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Data Analysis: The resulting mass spectrum provides the accurate mass of the molecular ion, which is used to determine the elemental composition. The fragmentation pattern offers valuable information about the connectivity of the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure elucidation of a complex natural product like haplophytine.
